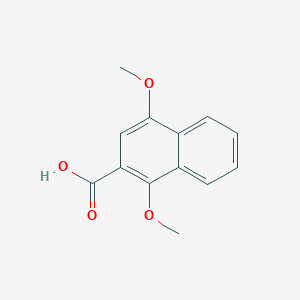

1,4-Dimethoxy-2-naphthoic acid

Descripción

BenchChem offers high-quality 1,4-Dimethoxy-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethoxy-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dimethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJOEOQFJYFEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457637 | |

| Record name | 1,4-Dimethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78265-13-1 | |

| Record name | 1,4-Dimethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,4-Dimethoxy-2-naphthoic acid experimental procedure

An In-Depth Technical Guide to the Synthesis of 1,4-Dimethoxy-2-naphthoic Acid

Introduction

1,4-Dimethoxy-2-naphthoic acid is a valuable poly-substituted naphthalene derivative that serves as a key building block in the synthesis of complex organic molecules and materials. Its rigid aromatic core, functionalized with both electron-donating methoxy groups and a versatile carboxylic acid handle, makes it a precursor for various applications, including medicinal chemistry and materials science. The synthesis of this specific regioisomer, however, presents a distinct challenge: achieving selective carboxylation at the C-2 position in the presence of other potentially reactive sites on the naphthalene ring.

This guide provides a comprehensive overview of the synthesis of 1,4-Dimethoxy-2-naphthoic acid, grounded in established chemical principles and experimental data. As a senior application scientist, the focus extends beyond a mere recitation of steps to an in-depth analysis of the reaction mechanism, the rationale behind the chosen synthetic strategy, and the practical considerations for successful execution and purification.

Part 1: Mechanistic Insights and Synthetic Strategy

The most effective and commonly cited route to 1,4-Dimethoxy-2-naphthoic acid is the direct carboxylation of 1,4-dimethoxynaphthalene via a directed ortho-metalation (DoM) reaction.[1][2] This strategy leverages the powerful directing ability of the methoxy groups to control the regioselectivity of the reaction.

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic rings.[3] The reaction involves the deprotonation of an aromatic C-H bond that is ortho (adjacent) to a directing metalation group (DMG) by a strong organolithium base, typically n-butyllithium (n-BuLi).[4] The DMG, which contains a heteroatom with lone pairs (e.g., -OCH₃, -NR₂, -CONR₂), coordinates to the Lewis acidic lithium ion of the alkyllithium reagent. This pre-coordination complex brings the base into close proximity to the ortho-proton, facilitating its abstraction under kinetic control.[5]

In the case of 1,4-dimethoxynaphthalene, both methoxy groups can act as DMGs. The C-2 and C-3 positions are electronically activated by the methoxy groups and are sterically accessible. However, experimental evidence shows that lithiation does not occur exclusively at one position. The reaction with n-butyllithium leads to a mixture of lithiated species, which, after quenching with carbon dioxide, yields a mixture of carboxylic acids.[1] The primary products are the desired 1,4-dimethoxy-2-naphthoic acid and the isomeric 5,8-dimethoxy-1-naphthoic acid, along with a di-carboxylated byproduct.[1] This outcome underscores a critical experimental reality: while DoM is a powerful directing strategy, its selectivity is not always absolute and is influenced by subtle electronic and steric factors within the substrate.

Reaction Mechanism: Lithiation and Carboxylation

The synthesis proceeds in two main stages:

-

Lithiation: 1,4-Dimethoxynaphthalene is treated with n-butyllithium. The lithium coordinates to one of the methoxy groups, positioning the butyl anion to abstract a proton from an adjacent carbon, forming an aryllithium intermediate.

-

Carboxylation: The nucleophilic aryllithium species readily attacks the electrophilic carbon of carbon dioxide (typically from dry ice). This forms a lithium carboxylate salt. Subsequent acidic work-up protonates the salt to yield the final carboxylic acid product.

The overall transformation is depicted below.

Caption: High-level workflow for the synthesis.

Part 2: Detailed Experimental Protocol

This protocol is adapted from the procedure described by Newman and Choudhary.[1] It is crucial to perform this reaction under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of organolithium reagents with water and oxygen.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,4-Dimethoxynaphthalene | 188.22 | 94.0 g | 0.50 | Starting material.[6] Must be dry. |

| n-Butyllithium | 64.06 | 350 mL (1.7 M in pentane) | 0.60 | Pyrophoric reagent. Handle with extreme care. |

| Cyclohexane | 84.16 | 1100 mL | - | Anhydrous solvent. |

| Dry Ice (Solid CO₂) | 44.01 | Excess | - | Use as crushed pellets or a block. |

| Diethyl Ether | 74.12 | As needed | - | Anhydrous solvent. |

| Hydrochloric Acid | 36.46 | As needed | - | For acidic work-up. |

Experimental Procedure

1. Reaction Setup:

-

Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel.

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

2. Lithiation:

-

In the reaction flask, prepare an ice-cooled, stirred mixture of 350 mL of 1.7 M n-butyllithium in pentane and 300 mL of dry cyclohexane under a nitrogen atmosphere.[1]

-

Dissolve 94.0 g of 1,4-dimethoxynaphthalene in 800 mL of warm, dry cyclohexane.

-

Add the 1,4-dimethoxynaphthalene solution to the n-butyllithium solution over approximately 5 minutes. A thick yellow-brown precipitate (the lithium salt) will form.[1]

-

Stir the resulting mixture at room temperature for an extended period, typically 72 hours, to ensure complete lithiation.[1]

3. Carboxylation:

-

In a separate large beaker or flask, prepare a stirred slurry of crushed dry ice in anhydrous diethyl ether.

-

After 72 hours, carefully transfer the thick reaction mixture containing the aryllithium species onto the dry ice-ether slurry. This should be done cautiously to control the exothermic reaction and CO₂ sublimation.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

4. Work-up and Isolation:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. The resulting alkaline solution should be extracted with diethyl ether to recover any unreacted 1,4-dimethoxynaphthalene (approximately 12% recovery reported).[1]

-

Carefully acidify the aqueous layer by pouring it into a mixture of ice and concentrated hydrochloric acid until the solution is acidic.

-

The crude acid mixture will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. This yields a mixture of carboxylic acids.[1]

Caption: Experimental workflow for the synthesis.

Part 3: Purification and Characterization

The primary challenge in this synthesis is the separation of the desired 1,4-dimethoxy-2-naphthoic acid from its isomers. Direct crystallization is often insufficient due to similar physical properties.

Purification via Esterification

A robust method for separation involves converting the crude acid mixture into their corresponding methyl esters, which often have more distinct physical properties (like boiling points) that allow for easier separation.[1]

-

Esterification: The crude acid mixture is refluxed with dimethyl sulfate in a suitable solvent like dichloromethane, in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[1]

-

Separation of Esters: The resulting mixture of methyl esters can be separated. The reference procedure reports that methyl 5,8-dimethoxy-1-naphthoate can be isolated via crystallization from methanol, while the desired methyl 1,4-dimethoxy-2-naphthoate can be purified by vacuum distillation.[1]

-

Hydrolysis: The purified methyl 1,4-dimethoxy-2-naphthoate is then hydrolyzed back to the carboxylic acid using standard procedures, such as heating with aqueous sodium hydroxide, followed by acidification.[7]

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: The literature melting point for 1,4-dimethoxy-2-naphthoic acid is 170-174 °C. A sharp melting point within this range is a good indicator of purity.

-

Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the two methoxy groups, with distinct coupling patterns confirming the 2-substitution.

-

¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch.

-

Part 4: Safety and Best Practices

-

n-Butyllithium: This reagent is pyrophoric and will ignite spontaneously on contact with air or moisture. It is also corrosive. It must be handled under an inert atmosphere using proper syringe or cannula techniques. Always wear fire-resistant personal protective equipment (PPE), including a lab coat and safety glasses.

-

Anhydrous Solvents: Diethyl ether and cyclohexane are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Quenching: The quenching of the reaction with both dry ice and subsequently with water/acid is highly exothermic. Perform additions slowly and with adequate cooling to maintain control of the reaction.

Conclusion

The synthesis of 1,4-dimethoxy-2-naphthoic acid is a prime example of applying modern synthetic methods to achieve a challenging regiochemical outcome. The directed ortho-metalation of 1,4-dimethoxynaphthalene provides a direct route to the target molecule, but a deep understanding of the mechanism is required to anticipate and manage the formation of isomeric byproducts. The subsequent purification, often requiring chemical derivatization, highlights the practical challenges that accompany even well-established reactions. By following the detailed procedures and safety precautions outlined in this guide, researchers can reliably access this valuable synthetic intermediate.

References

-

Newman, M. S., & Choudhary, A. R. (1989). THE LITHIATION OF 1,4-DIMETHOXYNAPHTHALENE AND CARBOXYLATION OF THE PRODUCTS. Organic Preparations and Procedures International, 21(3), 359-360. [Link]

-

ResearchGate. (n.d.). Proposed mechanisms for the formation of 1,4-naphthoquinone-2,3-bis-sulfides. Retrieved from [Link]

-

bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. Retrieved from [Link]

-

National Institutes of Health. (2021). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]

- Google Patents. (n.d.). Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt.

-

Taylor & Francis Online. (1989). THE LITHIATION OF 1,4-DIMETHOXYNAPHTHALENE AND CARBOXYLATION OF THE PRODUCTS. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]

-

ACS Publications. (2009). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Retrieved from [Link]

-

Sci-Hub. (1997). 1,4-Dimethoxy-2-naphthoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 1,4-dihydroxy-2-naphthoic acid.

-

The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

ACS Publications. (2009). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Retrieved from [Link]

-

Taylor & Francis Online. (2022). A sustainable preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. Retrieved from [Link]

-

A&A Pharmachem. (n.d.). 1, 4-Dimethoxy-2-naphthoic acid, min 97%, 5 grams. Retrieved from [Link]

-

Research Scientific. (n.d.). 1,4-DIMETHOXY-2-NAPHTHOIC ACID. Retrieved from [Link]

-

Docsity. (n.d.). Separation of Benzoic Acid, 2-Naphthol, and 1,4-Dimethoxybenzene by Solvent Extraction. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethoxynaphthalene. Retrieved from [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-TOLUALDEHYDE. Retrieved from [Link]

-

National Institutes of Health. (2024). Engineering of Aromatic Naphthalene and Solvent Molecules to Optimize Chemical Prelithiation for Lithium‐Ion Batteries. Retrieved from [Link]

Sources

The Strategic Application of 1,4-Dimethoxy-2-naphthoic Acid in the Synthesis of Biologically Active Molecules: A Technical Guide

Introduction: The Naphthoic Acid Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the naphthalene ring system represents a foundational scaffold for the development of therapeutic agents. Its rigid, planar structure and lipophilic nature provide an ideal framework for interaction with a variety of biological targets. The strategic functionalization of this core has led to the discovery of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among the various substituted naphthalene derivatives, 1,4-dimethoxy-2-naphthoic acid has emerged as a versatile precursor for the synthesis of complex, biologically active molecules. This technical guide will provide an in-depth exploration of the synthesis of 1,4-dimethoxy-2-naphthoic acid, its chemical properties, and its application as a key intermediate in the development of novel therapeutic candidates. We will delve into the rationale behind its use, provide detailed experimental workflows, and examine the mechanism of action of the resulting bioactive compounds.

Physicochemical Properties and Characterization of 1,4-Dimethoxy-2-naphthoic Acid

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective utilization in multi-step syntheses. 1,4-Dimethoxy-2-naphthoic acid is a solid at room temperature with a melting point in the range of 170-174 °C.[3] Its molecular structure has been confirmed by X-ray crystallography, revealing a centrosymmetric space group P2(1)/c and the presence of cyclic dimer hydrogen bonding between the carboxylic acid moieties.[4]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | [5] |

| Molecular Weight | 232.23 g/mol | [5] |

| CAS Number | 78265-13-1 | [5] |

| Melting Point | 170-174 °C | [3] |

| Appearance | Solid | [3] |

Synthesis of the Precursor: A Multi-Step Approach

The synthesis of 1,4-dimethoxy-2-naphthoic acid is typically achieved through a two-step process starting from 1,4-dihydroxynaphthalene. The first step involves the carboxylation of the naphthalene core to produce 1,4-dihydroxy-2-naphthoic acid (DHNA), a biologically active molecule in its own right.[6][7] This is followed by the methylation of the hydroxyl groups to yield the target compound.

Step 1: Synthesis of 1,4-Dihydroxy-2-naphthoic Acid (DHNA)

The carboxylation of 1,4-dihydroxynaphthalene is a key transformation that introduces the carboxylic acid functionality. This reaction is typically carried out by treating 1,4-dihydroxynaphthalene with an alkali metal alcoholate to form the corresponding salt, followed by reaction with carbon dioxide gas.[8]

Experimental Protocol: Carboxylation of 1,4-Dihydroxynaphthalene

-

Salt Formation: In a suitable reaction vessel, dissolve 1,4-dihydroxynaphthalene in an organic medium capable of its dissolution. Add an alkali metal alcoholate (e.g., sodium methoxide) to facilitate the formation of the alkali metal salt.

-

Carboxylation: Into the resulting reaction mixture, bubble carbon dioxide gas. The reaction temperature is maintained between 90°C and 130°C.[8] The reaction can be performed at atmospheric or slightly elevated pressure.

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture and substitute the atmosphere with an inert gas like nitrogen. Add a 67% aqueous solution of acetic acid dropwise.[9] Discharge the reaction mixture into warm water. Adjust the pH to 1.0 with 35% hydrochloric acid to precipitate the product.[9]

-

Purification: Filter the precipitate, wash with water, and dry to obtain 1,4-dihydroxy-2-naphthoic acid.

Causality Behind Experimental Choices:

-

The use of an alkali metal alcoholate is crucial for deprotonating the hydroxyl groups of 1,4-dihydroxynaphthalene, making the aromatic ring more nucleophilic and susceptible to electrophilic attack by carbon dioxide.

-

Controlling the reaction temperature is important for balancing the reaction rate and the stability of the desired product.[8]

-

The acidic work-up ensures the protonation of the carboxylate salt to yield the final carboxylic acid product.

Step 2: Methylation of 1,4-Dihydroxy-2-naphthoic Acid

The final step in the synthesis of the target precursor is the methylation of the hydroxyl groups of DHNA. This is a standard Williamson ether synthesis, where a methylating agent such as dimethyl sulfate or methyl iodide is used in the presence of a base.

Experimental Protocol: Methylation of 1,4-Dihydroxy-2-naphthoic Acid

-

Deprotonation: Dissolve 1,4-dihydroxy-2-naphthoic acid in a suitable polar aprotic solvent (e.g., acetone, DMF). Add a base such as potassium carbonate to deprotonate the phenolic hydroxyl groups.

-

Methylation: To the resulting mixture, add a methylating agent (e.g., dimethyl sulfate) dropwise while maintaining the temperature below 40°C with external cooling.

-

Reaction Completion and Work-up: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.[5]

-

Isolation and Purification: After cooling, the solid product is isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

-

The use of a base is necessary to generate the phenoxide ions, which are much more nucleophilic than the neutral hydroxyl groups.

-

The choice of a polar aprotic solvent helps to dissolve the reactants and facilitate the SN2 reaction.

-

Controlling the temperature during the addition of the methylating agent is important to prevent side reactions. The final heating step ensures the completion of the reaction.

Application of 1,4-Dimethoxy-2-naphthoic Acid in the Synthesis of Anticancer Agents

The strategic value of 1,4-dimethoxy-2-naphthoic acid as a precursor is exemplified in the synthesis of novel anticancer agents. The 1,4-dialkoxynaphthalene scaffold has been identified as a key pharmacophore in the development of potent cytotoxic compounds.[10] A notable example is the synthesis of 1,4-dialkoxynaphthalene-2-alkyl imidazolium salts, which have demonstrated significant cytotoxic activity against various cancer cell lines.[2][10]

The synthetic strategy involves the modification of the carboxylic acid group of the precursor to introduce an imidazolium moiety. This transformation typically proceeds through the reduction of the carboxylic acid to an alcohol, followed by conversion to a halide, and finally, substitution with an imidazole derivative.[11]

Caption: Synthetic workflow from 1,4-dimethoxy-2-naphthoic acid to bioactive imidazolium salts.

Mechanism of Action: Targeting the ERK5 Signaling Pathway

Recent studies have elucidated that the anticancer effects of these 1,4-dialkoxynaphthalene-imidazolium salt derivatives are mediated through the inhibition of the extracellular signal-regulated kinase 5 (ERK5) signaling pathway.[12] ERK5 is a key regulator of cell proliferation and survival, and its overexpression is implicated in various cancers.[13]

The synthesized imidazolium salts act as inhibitors of ERK5 kinase activity. By binding to the ATP-binding site of ERK5, these compounds prevent its phosphorylation and activation, thereby disrupting the downstream signaling cascade that promotes cancer cell growth and survival.[14] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the ERK5 signaling pathway by 1,4-dialkoxynaphthalene-imidazolium salts.

Quantitative Biological Data

The efficacy of the synthesized 1,4-dialkoxynaphthalene-imidazolium salt derivatives as anticancer agents has been quantified through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines demonstrate their potent activity.

| Compound | Cancer Cell Line | IC50 (µM) | Source |

| Compound 4c | HeLa | 8.5 | [14] |

| Compound 4e | HeLa | 6.8 | [14] |

| Compound 4k | HeLa | 8.9 | [14] |

| Compound 44 (imidazole derivative) | Cancer Cell Line | 6.4 | [15] |

These low micromolar IC50 values highlight the potential of this class of compounds for further development as cancer therapeutics.

Conclusion and Future Perspectives

1,4-Dimethoxy-2-naphthoic acid serves as a strategically important and versatile precursor in the synthesis of a diverse range of biologically active molecules. Its straightforward synthesis from readily available starting materials, coupled with the ability to undergo various chemical transformations, makes it an attractive building block for medicinal chemists. The successful development of potent anticancer agents based on the 1,4-dialkoxynaphthalene scaffold, which target the ERK5 signaling pathway, underscores the therapeutic potential of this chemical space. Future research in this area will likely focus on the optimization of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of other biological targets for molecules derived from 1,4-dimethoxy-2-naphthoic acid could open up new avenues for the treatment of a variety of diseases. The continued investigation of this privileged scaffold is poised to yield novel and effective therapeutic agents.

References

Sources

- 1. ECMDB: 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054) (M2MDB000586) [ecmdb.ca]

- 2. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Dimethoxy-2-naphthoic acid 97 78265-13-1 [sigmaaldrich.com]

- 4. 1,4-dimethoxy-2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,4-Dimethoxy-2-naphthoic Acid: NMR Assignments

This guide provides a comprehensive technical analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1,4-Dimethoxy-2-naphthoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental methodologies required for the unambiguous structural elucidation and spectral assignment of this compound. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Structural Significance of Naphthoic Acid Derivatives

Naphthoic acid derivatives are a class of organic compounds with significant interest in medicinal chemistry and materials science. Their rigid bicyclic aromatic core provides a scaffold for developing molecules with diverse biological activities and unique photophysical properties. 1,4-Dimethoxy-2-naphthoic acid, in particular, features key functional groups—two methoxy groups and a carboxylic acid—that dictate its chemical reactivity and intermolecular interactions. Accurate assignment of its ¹H and ¹³C NMR spectra is fundamental for confirming its structure, assessing its purity, and understanding its behavior in different chemical environments.

Part 1: Foundational Principles of NMR Spectroscopy for Aromatic Systems

The NMR spectrum of an aromatic compound like 1,4-Dimethoxy-2-naphthoic acid is governed by the electronic environment of each nucleus. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group significantly influence the chemical shifts of the naphthalene ring protons and carbons.

Key Influencing Factors:

-

Inductive and Resonance Effects: The methoxy groups donate electron density to the ring through resonance, generally shielding the aromatic protons and carbons and causing upfield shifts (lower ppm). Conversely, the carboxylic acid group withdraws electron density, leading to deshielding and downfield shifts (higher ppm), particularly for nearby nuclei.

-

Anisotropic Effects: The π-electron system of the naphthalene ring generates a strong magnetic field. Protons located above or below the plane of the ring experience shielding, while those in the plane are deshielded.

-

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts, especially for the labile carboxylic acid proton.[1][2][3] In aprotic solvents like CDCl₃ or DMSO-d₆, the carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm).[1][4] In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium and may become unobservable.[2]

Part 2: Experimental Design and Methodology

A systematic approach combining one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 1,4-Dimethoxy-2-naphthoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: DMSO-d₆ is a suitable choice as it effectively dissolves the compound and allows for the observation of the carboxylic acid proton. CDCl₃ can also be used, but solubility may be lower.

-

Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

Workflow for NMR Data Acquisition and Analysis

The following workflow outlines the logical progression of experiments for structural elucidation.

Caption: Logical workflow for NMR-based structural elucidation.

Part 3: Spectroscopic Data and Assignments

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 1,4-Dimethoxy-2-naphthoic acid. These are predictive values based on analogous structures and established substituent effects.

¹H NMR Spectral Data (Predicted, 500 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~8.1 | s | 1H | - |

| H-5 | ~8.2 | d | 1H | ~8.5 |

| H-6 | ~7.6 | t | 1H | ~7.5 |

| H-7 | ~7.7 | t | 1H | ~7.5 |

| H-8 | ~8.0 | d | 1H | ~8.5 |

| 1-OCH₃ | ~4.0 | s | 3H | - |

| 4-OCH₃ | ~4.1 | s | 3H | - |

| COOH | >12.0 | br s | 1H | - |

¹³C NMR Spectral Data (Predicted, 125 MHz, DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 |

| C-1 | ~152 | - |

| C-2 | ~118 | - |

| C-3 | ~125 | CH |

| C-4 | ~155 | - |

| C-4a | ~122 | - |

| C-5 | ~128 | CH |

| C-6 | ~124 | CH |

| C-7 | ~126 | CH |

| C-8 | ~122 | CH |

| C-8a | ~130 | - |

| 1-OCH₃ | ~56 | CH₃ |

| 4-OCH₃ | ~57 | CH₃ |

| COOH | ~168 | - |

Part 4: In-Depth 2D NMR Analysis

Two-dimensional NMR spectroscopy is crucial for confirming the assignments made from 1D spectra.[5][6][7][8][9][10][11]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings, typically over two or three bonds.[9][10]

-

Expected Correlations: A key correlation network will be observed among the protons on the unsubstituted aromatic ring (H-5, H-6, H-7, and H-8). H-5 will show a cross-peak with H-6, which in turn will couple to H-7, and H-7 will couple to H-8. The proton at the 3-position (H-3) is isolated and will not show any COSY correlations.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons.[9][12][13]

-

Expected Correlations: This experiment will definitively link each aromatic proton (H-3, H-5, H-6, H-7, H-8) to its corresponding carbon (C-3, C-5, C-6, C-7, C-8). It will also show correlations for the two methoxy groups. This is a powerful tool for assigning the protonated carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds.[5][12][13][14] This is essential for piecing together the molecular skeleton, especially for identifying quaternary carbons.

Caption: Expected key HMBC correlations for structural assignment.

-

Analysis of Key HMBC Correlations:

-

The proton at the 3-position (H-3) is expected to show correlations to the quaternary carbons C-1, C-2, and C-4a, as well as the methoxy-bearing carbon C-4.

-

The methoxy protons will show a strong three-bond correlation to the carbon they are attached to (C-1 and C-4, respectively).

-

The aromatic protons H-5 and H-8 will show crucial correlations to the bridgehead carbons C-4a and C-8a, helping to lock in the assignment of the entire naphthalene core.

-

Conclusion

The structural elucidation of 1,4-Dimethoxy-2-naphthoic acid is a systematic process that relies on the synergistic interpretation of 1D and 2D NMR data. By understanding the fundamental principles of chemical shifts and coupling constants in substituted aromatic systems and by applying a logical sequence of modern NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC), a complete and unambiguous assignment of every proton and carbon nucleus can be confidently achieved. This detailed spectroscopic characterization is a prerequisite for any further research or application involving this compound.

References

-

ResearchGate. (2025). Spectrochemical Insights into Aromatic Hydrocarbons in 1,2-Disubstituted Naphthalenes: Investigations Using 1D and 2D NMR Spectroscopy and X-Ray Crystallography Analysis. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). Retrieved from [Link]

-

YouTube. (2017, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Retrieved from [Link]

-

Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

-

ResearchGate. (n.d.). a) ¹H NMR shifts of catalyst 3's urea NH‐signals relative to the.... Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethoxynaphthalene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Dimethoxy naphthalene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, March 20). Does this NMR show the carboxy group?. Retrieved from [Link]

-

MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]

-

ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

Research Scientific. (n.d.). 1,4-DIMETHOXY-2-NAPHTHOIC ACID. Retrieved from [Link]

-

Sci-Hub. (1997). 1,4-Dimethoxy-2-naphthoic Acid. Acta Crystallographica Section C Crystal Structure Communications. Retrieved from [Link]

-

bioRxiv. (2023, September 17). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]

-

ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

SciELO. (n.d.). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scielo.br [scielo.br]

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dimethoxy-2-naphthoic Acid, with a Core Focus on Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxy-2-naphthoic acid is a polysubstituted naphthalene derivative with a molecular formula of C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol .[1] Its rigid bicyclic aromatic core, substituted with two methoxy groups and a carboxylic acid function, imparts a unique combination of lipophilicity and hydrogen bonding capability. These structural features are pivotal in determining its physicochemical properties and, consequently, its behavior in various chemical and biological systems. Understanding these properties, particularly solubility, is critical for its application in areas such as organic synthesis, medicinal chemistry, and materials science. This guide provides a detailed examination of the physicochemical characteristics of 1,4-dimethoxy-2-naphthoic acid, with a specialized focus on its solubility profile.

Physicochemical Characteristics

The physicochemical properties of 1,4-dimethoxy-2-naphthoic acid are dictated by its molecular structure. The naphthalene ring system is inherently hydrophobic, while the carboxylic acid group can act as a hydrogen bond donor and acceptor. The two methoxy groups also contribute to its polarity and can act as hydrogen bond acceptors.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| Melting Point | 170-174 °C | [2] |

| Appearance | Solid | [2] |

| Functional Groups | Carboxylic acid, Ether (dimethoxy) | [2] |

The solid-state structure of 1,4-dimethoxy-2-naphthoic acid reveals that it forms cyclic dimers through hydrogen bonding between the carboxylic acid groups of two molecules.[3] This strong intermolecular interaction in the solid state contributes to its relatively high melting point.

In-Depth Analysis of Solubility

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its reactivity and handling in chemical synthesis. The solubility of 1,4-dimethoxy-2-naphthoic acid is a complex interplay of its structural features and the nature of the solvent.

Theoretical Framework

1. Structural Influence on Solubility:

The solubility of 1,4-dimethoxy-2-naphthoic acid is primarily governed by the balance between its hydrophobic and hydrophilic regions.

-

Hydrophobic Character: The large, fused naphthalene core is nonpolar and contributes significantly to the molecule's lipophilicity (tendency to dissolve in fats, oils, and nonpolar solvents).

-

Hydrophilic Character: The carboxylic acid group (-COOH) is polar and capable of forming hydrogen bonds with polar solvents like water. The two methoxy groups (-OCH₃) also add some polar character and can act as hydrogen bond acceptors.

2. The Role of pKa and pH:

As a carboxylic acid, the aqueous solubility of 1,4-dimethoxy-2-naphthoic acid is highly dependent on the pH of the solution. The carboxylic acid group can donate a proton (H⁺) to form a carboxylate anion (-COO⁻).

-

At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and therefore has lower solubility in aqueous solutions.

-

At high pH (pH > pKa): The carboxylic acid will be primarily in its deprotonated, anionic form (-COO⁻). The presence of a charge significantly increases the polarity of the molecule, leading to much greater solubility in water and other polar protic solvents.

3. Lipophilicity and logP:

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. It is expressed as a logarithm (logP). A higher logP value indicates greater lipophilicity.

While an experimental logP for 1,4-dimethoxy-2-naphthoic acid is not available, a calculated logP for the closely related ethyl 1,4-dimethoxy-2-naphthoate is 3.0337.[5] This suggests that the parent acid is also a lipophilic molecule. This inherent lipophilicity, stemming from the dimethoxy-naphthalene core, predicts poor solubility in water and good solubility in nonpolar organic solvents.

Expected Solubility Profile

Based on the theoretical principles outlined above, the following solubility profile for 1,4-dimethoxy-2-naphthoic acid can be anticipated:

-

Water: Poorly soluble at neutral and acidic pH. Solubility will significantly increase in basic aqueous solutions (e.g., aqueous sodium hydroxide, sodium bicarbonate) due to the formation of the highly soluble carboxylate salt.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility due to the ability of these solvents to engage in hydrogen bonding with the carboxylic acid and methoxy groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Likely to be soluble in these solvents. For instance, the related 2-naphthoic acid is soluble in DMSO.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility due to the polarity of the carboxylic acid group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected, as these solvents can accommodate a degree of polarity. The parent 2-naphthoic acid is soluble in chloroform.[6]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a compound like 1,4-dimethoxy-2-naphthoic acid.

Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for solubility determination. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Materials:

-

1,4-Dimethoxy-2-naphthoic acid (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, acetonitrile)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid 1,4-dimethoxy-2-naphthoic acid to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the undissolved solid.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 1,4-dimethoxy-2-naphthoic acid in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a standard curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Workflow Diagram

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

The physicochemical properties of 1,4-dimethoxy-2-naphthoic acid, particularly its solubility, are a direct consequence of its molecular architecture. The presence of a large, hydrophobic naphthalene core combined with a polar, ionizable carboxylic acid group results in a solubility profile that is highly dependent on the nature of the solvent and, in aqueous media, the pH. While it is expected to be poorly soluble in neutral water, its solubility can be significantly enhanced in basic solutions and in polar organic solvents. For drug development and chemical synthesis applications, a thorough experimental determination of its solubility in relevant solvent systems is essential for predictable and reproducible results. The methodologies and theoretical considerations presented in this guide provide a comprehensive framework for researchers and scientists working with this compound.

References

-

Aladdin Scientific. (n.d.). 1, 4-Dimethoxy-2-naphthoic acid, min 97%, 5 grams. Retrieved from [Link]

-

Blackburn, A. C., & Gerkin, R. E. (1997). 1,4-dimethoxy-2-naphthoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 53(10), 1425–1427. Retrieved from [Link]

-

Wikipedia. (2023). 2-Naphthoic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Naphthoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Functional Group Transformations of 1,4-Dimethoxy-2-naphthoic Acid

Introduction

1,4-Dimethoxy-2-naphthoic acid (DMNA) is a polysubstituted naphthalene derivative that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring two electron-donating methoxy groups and an electron-withdrawing carboxylic acid function on a rigid aromatic scaffold, imparts a unique and predictable pattern of reactivity. This guide provides an in-depth exploration of the functional group transformations of DMNA, offering both mechanistic insights and field-proven protocols for researchers in synthetic chemistry and drug development. Understanding the electronic interplay of its substituents is paramount to harnessing its synthetic potential.

The methoxy groups at the C1 and C4 positions are powerful activating groups that enrich the naphthalene ring with electron density, directing electrophilic attacks to specific positions.[3] Conversely, the carboxylic acid group at C2 is a deactivating, meta-directing group and the primary site for nucleophilic acyl substitution reactions.[4] This electronic dichotomy allows for selective transformations at either the carboxylic acid moiety or the aromatic core, making DMNA a versatile building block for complex molecular architectures.

This document will dissect the reactivity of DMNA by focusing on two principal domains: transformations of the carboxylic acid group and reactions involving the aromatic naphthalene ring.

Molecular Structure and Electronic Properties

The reactivity of 1,4-dimethoxy-2-naphthoic acid is dictated by the electronic contributions of its functional groups. The interplay between the activating methoxy groups and the deactivating carboxylic acid group governs the regioselectivity of its transformations.

Sources

An In-Depth Technical Guide to 1,4-Dimethoxy-2-naphthoic Acid (CAS 78265-13-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1,4-Dimethoxy-2-naphthoic acid (CAS 78265-13-1), a naphthalene derivative of interest in medicinal chemistry and toxicological research. This document delves into its fundamental physicochemical characteristics, synthesis, and analytical methodologies. A significant focus is placed on its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, where it serves as a critical tool for structure-activity relationship studies. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and study this compound.

Introduction

1,4-Dimethoxy-2-naphthoic acid, a synthetic organic compound, belongs to the family of naphthoic acid derivatives. While not a widely recognized therapeutic agent itself, its structural relationship to biologically active molecules, particularly microbial metabolites, positions it as a valuable molecular probe in pharmacological and toxicological research. Its primary significance lies in its use as a comparative compound in studies of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism, immunity, and tumorigenesis. Understanding the properties of 1,4-Dimethoxy-2-naphthoic acid provides crucial insights into the structural requirements for AhR activation and the broader landscape of naphthoic acid derivatives in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known properties of 1,4-Dimethoxy-2-naphthoic acid.

| Property | Value | Source |

| CAS Number | 78265-13-1 | |

| Chemical Name | 1,4-Dimethoxy-2-naphthoic acid | |

| Molecular Formula | C₁₃H₁₂O₄ | |

| Molecular Weight | 232.23 g/mol | |

| Melting Point | 170-174 °C | |

| Appearance | Solid | |

| SMILES | COc1cc(C(O)=O)c(OC)c2ccccc12 | |

| InChI Key | BGJOEOQFJYFEGG-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of 1,4-Dimethoxy-2-naphthoic acid can be achieved through various synthetic routes common for naphthoic acid derivatives. A frequently cited method involves the hydrolysis of its corresponding methyl ester.

Representative Synthesis Protocol: Hydrolysis of Methyl 1,4-dimethoxy-2-naphthoate

This protocol is based on a reported synthesis with a high yield.[1]

Materials:

-

Methyl 1,4-dimethoxy-2-naphthoate

-

Sodium hydroxide (NaOH)

-

Acetonitrile (CH₃CN)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve Methyl 1,4-dimethoxy-2-naphthoate in acetonitrile in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid, which will precipitate the 1,4-Dimethoxy-2-naphthoic acid.

-

Collect the solid precipitate by vacuum filtration and wash with cold distilled water.

-

Dry the product under vacuum to yield the final compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to achieve high purity.

Analytical Methodologies

Accurate and robust analytical methods are essential for the characterization and quantification of 1,4-Dimethoxy-2-naphthoic acid in various matrices. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be readily developed and validated for the analysis of 1,4-Dimethoxy-2-naphthoic acid. The following protocol is a representative method that can be optimized for specific applications.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.

-

Solvent B: Acetonitrile or Methanol.

-

A gradient elution is typically employed for optimal separation.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at an appropriate wavelength (determined by UV scan, likely around 254 nm).

-

Run Time: 15-20 minutes, depending on the gradient profile.

Sample Preparation:

-

Prepare a stock solution of 1,4-Dimethoxy-2-naphthoic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to create calibration standards.

-

For experimental samples, perform necessary extraction and clean-up steps to remove interfering matrix components.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

Applications in Research and Drug Development

The primary application of 1,4-Dimethoxy-2-naphthoic acid in the field of drug development is as a research tool .

-

Structure-Activity Relationship (SAR) Studies: As highlighted, its inactivity as an AhR agonist makes it an invaluable tool for SAR studies. By comparing its effects to those of its hydroxylated analogs, researchers can elucidate the key structural features required for molecular recognition and activation of the AhR. [2][3][4]* Negative Control in Toxicological and Pharmacological Assays: In studies investigating the biological effects of AhR ligands, 1,4-Dimethoxy-2-naphthoic acid can be used as a negative control to ensure that the observed effects are indeed mediated by AhR activation.

-

Scaffold for Chemical Library Synthesis: The naphthoic acid core is a common scaffold in medicinal chemistry. 1,4-Dimethoxy-2-naphthoic acid can serve as a starting material or a building block for the synthesis of more complex molecules with potential therapeutic activities.

While its direct therapeutic application has not been established, its role in fundamental research provides the foundational knowledge necessary for the rational design of novel drug candidates targeting the AhR and other related pathways.

Safety and Handling

Appropriate safety precautions should be taken when handling 1,4-Dimethoxy-2-naphthoic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. * Handling: Handle in a well-ventilated area to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Dimethoxy-2-naphthoic acid (CAS 78265-13-1) is a well-defined chemical entity with established physicochemical properties. While it exhibits limited direct biological activity as an AhR agonist, this characteristic makes it an indispensable tool for researchers in medicinal chemistry, pharmacology, and toxicology. Its utility as a comparative compound in SAR studies and as a negative control in biological assays provides a clear rationale for its continued use in the scientific community. This technical guide serves as a comprehensive resource to facilitate the informed application of 1,4-Dimethoxy-2-naphthoic acid in advancing our understanding of the structure-function relationships of small molecules and their interactions with key biological targets.

References

- Brimble, M. A., McEwan, J. F., & Turner, P. (1998). Tetrahedron Asymmetry, 9(7), 1239-1255.

Sources

- 1. 1 4-DIMETHOXY-2-NAPHTHOIC ACID 97 synthesis - chemicalbook [chemicalbook.com]

- 2. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,4-Dimethoxy-2-naphthoic acid

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 1,4-Dimethoxy-2-naphthoic acid (DMNA). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features and synthetic pathways of DMNA, offering field-proven insights into its application and significance as a chemical intermediate and a reference compound in pharmacological studies.

Core Molecular Characteristics

1,4-Dimethoxy-2-naphthoic acid is a naphthalene-based organic compound characterized by the presence of two methoxy groups and a carboxylic acid function. These features impart specific electronic and steric properties that dictate its reactivity and intermolecular interactions.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| CAS Number | 78265-13-1 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 170-174 °C | [1] |

Elucidation of Molecular Structure and Bonding

The precise three-dimensional arrangement of atoms and the nature of the chemical bonds in 1,4-Dimethoxy-2-naphthoic acid have been unequivocally determined through X-ray crystallography.

Crystallographic Analysis

A pivotal study published in Acta Crystallographica revealed that 1,4-Dimethoxy-2-naphthoic acid crystallizes in the centrosymmetric space group P2(1)/c[2]. A key feature of its solid-state structure is the formation of cyclic dimers through intermolecular hydrogen bonding between the carboxylic acid moieties of two adjacent molecules[2]. This hydrogen bonding motif is a common feature in carboxylic acids and significantly influences their physical properties, such as melting point and solubility. The study also noted that the overall hydrogen bonding is largely unaffected by the presence of the methoxy groups and is very similar to that observed in 2-naphthoic acid[2].

Spectroscopic Profile

Spectroscopic techniques provide a detailed fingerprint of the molecule's bonding and functional groups.

-

¹H NMR: The proton NMR spectrum of DMNA is expected to show distinct signals for the aromatic protons on the naphthalene ring, the protons of the two methoxy groups, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. The methoxy group protons will present as sharp singlets, likely in the range of δ 3.8-4.0 ppm[3]. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its visibility can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. The spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 170-185 ppm), the aromatic carbons of the naphthalene ring (in the 110-150 ppm range), and the carbons of the methoxy groups (typically 55-60 ppm)[4][5]. A publicly available dataset confirms the chemical shifts for 1,4-Dimethoxy-2-naphthoic acid in CDCl₃[6].

The IR spectrum of DMNA is characterized by absorptions corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid[7]. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid[7]. C-O stretching vibrations for the methoxy groups and the carboxylic acid will appear in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring are found in the 1450-1600 cm⁻¹ region[7].

Electron impact mass spectrometry of DMNA would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (232.23 g/mol ). Common fragmentation patterns for naphthoic acids can include the loss of the carboxylic acid group (-COOH, 45 Da) or the methoxy groups (-OCH₃, 31 Da)[8][9].

Synthesis and Reactivity

1,4-Dimethoxy-2-naphthoic acid is accessible through synthetic routes, most notably from its dihydroxy analogue.

Synthetic Protocol: Alkylation of 1,4-Dihydroxy-2-naphthoic acid

A common and logical synthetic route to 1,4-Dimethoxy-2-naphthoic acid is the alkylation of 1,4-Dihydroxy-2-naphthoic acid (DHNA). This transformation involves the methylation of the two hydroxyl groups.

Caption: Comparative activity of DMNA and DHNA on the AhR pathway.

Utility as a Synthetic Intermediate and Control Compound

Given its attenuated biological activity, 1,4-Dimethoxy-2-naphthoic acid serves two primary roles in drug development:

-

Negative Control: In studies investigating the biological effects of DHNA and related compounds, DMNA is an ideal negative control. Its use helps to confirm that the observed effects are indeed due to the specific interactions of the hydroxyl groups of the active compounds with their biological targets.

-

Synthetic Precursor: The methoxy groups in DMNA can act as protecting groups for the hydroxyl functions of DHNA. This allows for chemical modifications to be performed on other parts of the molecule without affecting the hydroxyls. Subsequent deprotection (demethylation) can then yield the desired functionalized DHNA derivative.

Conclusion

1,4-Dimethoxy-2-naphthoic acid is a well-characterized molecule whose structural and electronic properties are thoroughly understood through crystallographic and spectroscopic methods. While it exhibits limited direct biological activity as an aryl hydrocarbon receptor agonist, its significance in the field of drug development is substantial. It serves as an invaluable tool compound for elucidating structure-activity relationships and as a versatile synthetic intermediate for the preparation of more potent analogues. A comprehensive understanding of its molecular structure and bonding is fundamental for its effective application in chemical synthesis and pharmacological research.

References

[10]Jin, U. H., Lee, S. O., Pfent, C., Safe, S., & Ramos, K. S. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 156(2), 405-419. Retrieved from [Link]

[11]Safe, S., Jin, U. H., & Lee, S. O. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 156(2), 405–419. Retrieved from [Link]

[12]bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. Retrieved from [Link]

[13]SlidePlayer. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

[14]The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]

[15]Research Scientific. (n.d.). 1,4-DIMETHOXY-2-NAPHTHOIC ACID. Retrieved from [Link]

[16]Google Patents. (n.d.). US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid. Retrieved from

[2]Blackburn, A. C., & Gerkin, R. E. (1997). 1,4-Dimethoxy-2-naphthoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 53(10), 1425–1427. Retrieved from [Link]

[1]Alfa Aesar. (n.d.). 1, 4-Dimethoxy-2-naphthoic acid, min 97%, 5 grams. Retrieved from [Link]

[4]Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

[5]Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

[17]University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

[6]SpectraBase. (n.d.). 1,4-DIMETHOXY-NAPHTHALENE-2-CARBOXYLIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

[18]University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

[19]CH2SWK. (2015, February 5). 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. Retrieved from [Link]

[20]ResearchGate. (n.d.). H and 13C NMR chemical shifts of 1-Hydroxy- 4-methoxy-2-naphthoic acid. Retrieved from [Link]

[21]ResearchGate. (2009). Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation. Retrieved from [Link]

[3]The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

[22]Kang, B. S., Lee, J. E., & Park, C. S. (2015). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. KSBB Journal, 30(4), 211-214. Retrieved from [Link]

[23]Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research, 3, 16046. Retrieved from [Link]

[24]Kline, P. (2020, April 2). Alkylation of 1,4-Dimethoxybenzene. YouTube. Retrieved from [Link]

[25]ResearchGate. (n.d.). The structure of 1,4-dihydroxy-2-naphthoic acid (DHNA). Retrieved from [Link]

[7]Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

[8]Borges, C. R., & de Souza, G. G. (2006). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(9), 1219–1225. Retrieved from [Link]

[9]Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

[26]NIST. (n.d.). 2-Naphthalenecarboxylic acid. NIST WebBook. Retrieved from [Link]

[27]SpectraBase. (n.d.). 1,4-Dihydroxy-2-naphthoic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1,4-dimethoxy-2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. rsc.org [rsc.org]

- 15. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 16. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. memphis.edu [memphis.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scienceopen.com [scienceopen.com]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

- 27. spectrabase.com [spectrabase.com]

A Senior Application Scientist's Guide to the Theoretical Calculation of 1,4-Dimethoxy-2-naphthoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 1,4-Dimethoxy-2-naphthoic acid (DMNA). Moving beyond a simple recitation of methods, this document elucidates the causality behind procedural choices, offering field-proven insights into structuring a robust computational investigation. We will explore the core methodologies, from geometry optimization using Density Functional Theory (DFT) to the calculation of key electronic and spectroscopic properties. The protocols described herein are designed as self-validating systems, emphasizing the critical interplay between theoretical predictions and experimental validation. This guide is intended to empower researchers to leverage computational chemistry as a predictive tool to understand the molecular properties of DMNA and to rationally design derivatives with enhanced therapeutic potential.

Introduction: The Rationale for a Computational Approach

1,4-Dimethoxy-2-naphthoic acid (CAS: 78265-13-1) is a substituted naphthalene derivative.[1][2] While direct biological data on DMNA is limited, its structural analog, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a bacterial-derived metabolite known to bind the aryl hydrocarbon receptor (AhR) and exhibit anti-inflammatory activity.[3][4] DHNA has also been investigated for its potential in treating skin conditions like psoriasis by inducing apoptosis in keratinocytes.[5][6]

The structural difference—methoxy groups in DMNA versus hydroxyl groups in DHNA—profoundly alters the molecule's electronic properties, hydrogen bonding capability, and metabolic stability. Computational studies provide a powerful, resource-efficient methodology to dissect these differences. By calculating quantum chemical descriptors, we can predict the reactivity, stability, and potential biological interactions of DMNA, thereby guiding synthetic efforts and biological screening in drug discovery.

Substituents play a major role in influencing the reactivity and biological activity of aromatic compounds.[7] Theoretical calculations allow us to quantify these effects by examining parameters such as molecular orbital energies, charge distribution, and electrostatic potential. This in-silico approach is indispensable for building robust structure-activity relationships (SAR).[4]

Foundational Methodologies: Selecting the Right Tools

The accuracy of any theoretical calculation is contingent upon the chosen methodology. For an organic molecule like DMNA, a balance between computational cost and accuracy is essential.

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the predominant method for computational studies of medium-sized organic molecules. It offers a favorable balance of accuracy and computational efficiency. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a widely used and well-validated choice for calculating the geometry and electronic properties of aromatic systems.[8][9]

The Importance of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a robust choice for this type of analysis.

-

6-311G : A triple-zeta basis set providing a flexible description of the valence electrons.

-

++ : Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and systems with lone pairs, such as the oxygen atoms in DMNA.

-

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the theoretical characterization of 1,4-Dimethoxy-2-naphthoic acid.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Input : Construct an initial 3D structure of 1,4-Dimethoxy-2-naphthoic acid using molecular modeling software (e.g., GaussView, Avogadro).

-

Optimization Calculation : Submit the structure for geometry optimization using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)). The goal is to find the coordinates that correspond to the lowest energy conformation of the molecule.

-

Convergence Check : Ensure the optimization calculation has converged according to the software's default criteria (typically changes in energy and forces fall below a set threshold).

-

Frequency Calculation : Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Causality : This step is a critical self-validation measure. The presence of any imaginary (negative) frequencies indicates that the optimized structure is not a true minimum on the potential energy surface but rather a saddle point (a transition state). If imaginary frequencies are found, the initial geometry must be perturbed and re-optimized.

-

-

Validation and Data Extraction :

-

Confirm that there are zero imaginary frequencies.

-

Extract the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

-

Compare the calculated geometric parameters (bond lengths, angles) with experimental data if available. For DMNA, X-ray crystallography data has been published, providing an excellent benchmark for validation.[10]

-

Analysis of Calculated Properties

Once a validated minimum energy structure is obtained, a wealth of chemical information can be extracted.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO : Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO : Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[9]

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several descriptors that quantify reactivity can be derived.[7][11]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |